Mass Shift Magnitude: 13C5 (+5 Da) vs. 13C (+1 Da) vs. 15N2 (+2 Da) vs. Unlabeled
The 13C5 labeling in 2′-deoxyuridine-1′,2′,3′,4′,5′-13C5 produces a +5 Da mass shift (m/z increase from unlabeled [M+H]+ ≈ 229 to labeled [M+H]+ ≈ 234) relative to unlabeled 2′-deoxyuridine. This mass shift magnitude exceeds that of singly 13C-labeled isotopologues (13C1, +1 Da, e.g., 2′-deoxyuridine-2′-13C, CAS 478510-87-1, MW 229.18) and 15N2-labeled variants (13C,15N2, +3 Da combined, e.g., 2′-deoxyuridine-13C,15N2, CAS 369656-76-8, MW 231.18) [1]. A +5 Da shift ensures complete baseline separation in quadrupole mass analyzers from the natural abundance M+1 and M+2 isotopomers of the endogenous analyte (calculated natural abundance contributions: M+1 ≈ 10.4%, M+2 ≈ 1.1% for C9H12N2O5), eliminating isotopic crosstalk in quantitative selected reaction monitoring (SRM) transitions [2].
| Evidence Dimension | Mass spectrometric baseline separation capability |
|---|---|
| Target Compound Data | +5 Da mass shift; MW 233.17 Da; isotopic enrichment ≥98 atom % 13C |
| Comparator Or Baseline | 13C1 isotopologue: +1 Da shift, MW 229.18 Da (CAS 478510-87-1); 13C,15N2 isotopologue: +3 Da shift, MW 231.18 Da (CAS 369656-76-8); Unlabeled: 228.20 Da (CAS 951-78-0) |
| Quantified Difference | +5 Da vs. +1 Da (4 Da greater shift); +5 Da vs. +3 Da (2 Da greater shift) |
| Conditions | Theoretical mass calculation based on molecular formulas; SRM/ MRM transition analysis in triple quadrupole MS |
Why This Matters
A larger mass shift eliminates interference from natural abundance isotopomers of the endogenous analyte, which is essential for achieving low limits of quantitation (LLOQ) and high precision in trace-level DNA adduct or modified nucleoside analysis.
- [1] ChemSrc. 2′-Deoxyuridine-2′-13C (CAS 478510-87-1). Molecular Weight: 229.18. View Source
- [2] Santa Cruz Biotechnology. [1′,2′,3′,4′,5′-13C5]2′-deoxyuridine (CAS 478510-94-0). Molecular Weight: 233.17. Unlabeled MW (calculated): 228.20. View Source
